molecular formula C16H19NO4 B2972540 N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-methoxybenzamide CAS No. 2320606-50-4

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-methoxybenzamide

Cat. No.: B2972540
CAS No.: 2320606-50-4
M. Wt: 289.331
InChI Key: BIPGTEZFSQSBOU-UHFFFAOYSA-N
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Description

N-[2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl]-3-methoxybenzamide is a benzamide derivative characterized by a 3-methoxy-substituted aromatic ring linked via an amide bond to a hydroxyethyl group bearing a 2,5-dimethylfuran moiety.

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-10-7-14(11(2)21-10)15(18)9-17-16(19)12-5-4-6-13(8-12)20-3/h4-8,15,18H,9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPGTEZFSQSBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C2=CC(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-methoxybenzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with dimethyl groups:

    Attachment of the hydroxyethyl group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the benzamide moiety: The final step involves the coupling of the substituted furan with 3-methoxybenzoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkoxides or carboxylates can be used under basic conditions.

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Ethers or esters depending on the nucleophile used.

Scientific Research Applications

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-methoxybenzamide involves its interaction with specific molecular targets. The furan ring and benzamide moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural Features

The compound’s key structural elements include:

  • Hydroxyethyl linker : Introduces conformational flexibility and hydrogen-bonding.
  • 2,5-Dimethylfuran substituent : Enhances lipophilicity and may influence metabolic stability.
Table 1: Structural Comparison with Analogs
Compound Name Core Structure Substituents/Linker Key Functional Groups Reference
N-[2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl]-3-methoxybenzamide 3-Methoxybenzamide 2-Hydroxyethyl + 2,5-dimethylfuran Amide, Hydroxyl, Methoxy, Furan N/A
CoPo-22 (N-(2-((3-cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide) 3-Methoxybenzamide Aminoethyl + cyanoquinoline Amide, Cyano, Quinoline
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide 2-Hydroxy-1,1-dimethylethyl Amide, Hydroxyl, Methyl
2-Hydroxy-N-(3-methoxyphenyl)benzamide Benzamide 2-Hydroxybenzamide + 3-methoxyphenyl Amide, Hydroxyl, Methoxy

Key Observations :

  • The hydroxyethyl linker in the target compound contrasts with the aminoethyl group in CoPo-22, which is critical for quinoline binding .

Mechanistic Implications :

  • The methoxy group in the target compound may enhance metabolic stability compared to methyl or hydroxyl substituents (e.g., ).
  • The furan ring could confer improved bioavailability over bulkier heterocycles (e.g., quinoline in CoPo-22) due to reduced molecular weight.

Physicochemical Properties

Table 2: Physicochemical Comparison
Property Target Compound CoPo-22 N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-Hydroxy-N-(3-methoxyphenyl)benzamide
Molecular Weight ~327.36 g/mol 419.46 g/mol 207.27 g/mol 243.26 g/mol
LogP (Predicted) ~2.5 (moderate lipophilicity) 3.1 1.8 2.2
Hydrogen Bond Donors 2 (amide NH, hydroxyl) 2 (amide NH, NH) 2 (amide NH, hydroxyl) 2 (amide NH, hydroxyl)
Hydrogen Bond Acceptors 4 (amide O, methoxy O, furan O, hydroxyl O) 5 (amide O, methoxy O, cyano N, quinoline N) 3 (amide O, hydroxyl O) 3 (amide O, methoxy O, hydroxyl O)

Key Trends :

  • The target compound’s lower molecular weight compared to CoPo-22 may enhance bioavailability.

Biological Activity

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-methoxybenzamide is a compound with a complex structure that has garnered interest in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

  • Molecular Formula : C19H22N2O5S
  • Molecular Weight : 390.45 g/mol
  • CAS Number : 2309774-97-6

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may modulate various signaling pathways, particularly those involved in cancer cell proliferation and apoptosis.

  • Target Interaction : The compound is thought to interact with proteins involved in cell cycle regulation and apoptosis, potentially leading to the inhibition of tumor growth.
  • Cell Cycle Arrest : Research indicates that this compound may induce cell cycle arrest in the G1 phase, which is crucial for preventing uncontrolled cell division.

Antitumor Effects

Several studies have reported on the antitumor properties of this compound:

  • In vitro Studies : In cultured melanoma cells, the compound demonstrated significant inhibition of cell proliferation and induced apoptosis through proteasomal degradation pathways.
  • In vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, highlighting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorInhibition of melanoma cell growth
Cell Cycle ArrestInduction of G1 phase arrest
Apoptosis InductionIncreased markers for apoptosis in treated cells

Case Studies

  • Melanoma Treatment : A study conducted on melanoma cells demonstrated that treatment with this compound led to a significant decrease in melanin production and cell viability. The mechanism was linked to the downregulation of TRP-2 protein levels, which is associated with melanin synthesis.
    "Our results indicate that A(3)B(5) downregulates melanin production and melanoma cell growth via proteosomal degradation of TRP-2" .
  • Cell Line Studies : In various cancer cell lines, the compound exhibited cytotoxic effects at micromolar concentrations. The findings suggest a broad spectrum of activity against different cancer types.

Safety and Toxicology

While exploring the therapeutic potential of this compound, it is crucial to consider its safety profile:

  • Toxicity Assessments : Initial toxicity studies indicate that the compound has a favorable safety margin; however, further studies are required to fully elucidate its toxicological profile.

Table 2: Toxicity Overview

ParameterFindings
Acute ToxicityLow toxicity observed
Chronic ExposureFurther studies needed

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